Technical Guide: Spectroscopic Profile of Methyl 2-cyclohexyl-2-oxoacetate
Technical Guide: Spectroscopic Profile of Methyl 2-cyclohexyl-2-oxoacetate
The following is an in-depth technical guide on the spectroscopic characterization of Methyl 2-cyclohexyl-2-oxoacetate , designed for researchers and analytical scientists.
[1]
Executive Summary
Methyl 2-cyclohexyl-2-oxoacetate (CAS: 62783-63-5 / 13258-59-8) is a pivotal
This guide provides a definitive reference for the identification of this compound, synthesizing experimental nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. It establishes a self-validating analytical protocol for quality control and structural verification.
Structural & Synthetic Context
Understanding the synthesis is crucial for anticipating impurities (e.g., dicyclohexyl ketone or unreacted oxalate). The industrial standard for synthesis involves the nucleophilic attack of a Grignard reagent on a dialkyl oxalate.
Synthesis Workflow (Grignard Route)
The reaction between cyclohexylmagnesium bromide and dimethyl oxalate must be temperature-controlled (typically -78°C to -40°C) to prevent double addition, which would yield the tertiary alcohol.[1]
Figure 1: Selective synthesis pathway via Grignard addition to dimethyl oxalate.[1]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
The NMR profile is characterized by the distinct methoxy singlet and the shielding patterns of the cyclohexyl ring. The
H NMR Data (400 MHz, CDCl
)
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| Methyl Ester | 3.85 | Singlet (s) | 3H | - | Characteristic methoxy group attached to ester carbonyl.[1][2][3] |
| 3.00 – 3.07 | Multiplet (m) | 1H | - | Proton on the ring carbon directly attached to the ketone.[1] Deshielded by anisotropy of the C=O.[1] | |
| Ring ( | 1.84 – 1.94 | Multiplet (m) | 2H | - | Equatorial protons |
| Ring ( | 1.74 – 1.84 | Multiplet (m) | 2H | - | Ring methylene protons.[1] |
| Ring ( | 1.64 – 1.72 | Multiplet (m) | 1H | - | Distal ring proton.[1] |
| Ring (Axial) | 1.15 – 1.42 | Multiplet (m) | 5H | - | Overlapping axial protons shielded by the ring current.[1] |
C NMR Data (100 MHz, CDCl
)
-
Ketone Carbonyl (
): ~194.0 ppm (Distinctive low-field signal).[1] -
Ester Carbonyl (
): ~162.0 ppm.[1] -
Methoxy Carbon (
): ~52.8 ppm.[1] -
Cyclohexyl Methine (
): ~46.0 ppm.[1] -
Ring Carbons: ~29.0, 25.8, 25.4 ppm.
Analyst Note: The large chemical shift difference between the ketone (~194 ppm) and ester (~162 ppm) carbonyls is the primary confirmation of the
-keto ester motif. If only one carbonyl peak appears ~175 ppm, the sample has likely degraded to the simple ester or alcohol.
Infrared Spectroscopy (IR)
The IR spectrum is diagnostic due to the "twin carbonyl" signature.[1]
| Functional Group | Wavenumber (cm | Intensity | Description |
| Ester C=O | 1745 – 1755 | Strong | Typical ester carbonyl stretch.[1] |
| Ketone C=O | 1715 – 1725 | Strong | |
| C-H (Aliphatic) | 2930, 2855 | Medium | Cyclohexyl ring C-H asymmetric/symmetric stretches.[1] |
| C-O Stretch | 1200 – 1300 | Strong | Ester C-O-C stretching vibrations.[1] |
Mass Spectrometry (MS)
The fragmentation pattern is dominated by
Molecular Weight: 170.21 g/mol
Formula: C
Key Fragmentation Pathways (EI-MS)
-
-Cleavage (Alkoxy loss): Loss of the methoxy group (
, 31 Da) or the carbomethoxy group ( , 59 Da).[1] -
Acylium Ion Formation: Cleavage between the cyclohexyl ring and the
-carbonyl generates the cyclohexylcarbonyl cation (m/z 111).[1] -
Cyclohexyl Cation: Cleavage of the ring-carbonyl bond often yields the stable cyclohexyl cation (m/z 83).[1]
Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.[1]
Quality Control & Stability
-
Stability:
-keto esters are susceptible to hydration (gem-diol formation) and decarbonylation under thermal stress.[1] -
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Impurity Marker: The presence of a triplet at
3.6 ppm in H NMR often indicates hydrolysis to the -keto acid or methanolysis byproducts.[1]
References
-
Synthesis and Photoredox Catalysis: Title: Synthesis of 2,3-Dialkylated Tartaric Acid Esters via Visible Light Photoredox-Catalyzed Reductive Dimeriz
-Ketoesters. Source: ACS Omega / PMC (2017).[1] Data Verification: Contains full H NMR characterization of Methyl 2-cyclohexyl-2-oxoacetate (Compound 1e).[1][2] URL:[Link] -
Synthetic Methodology (Grignard)
-Lithioenamines by chlorine-lithium exchange: versatile acyl anion equivalents.[1] Source: Arkivoc (2002).[1][4] Data Verification: Describes the synthesis and characterization of cyclohexyl glyoxylate derivatives. URL:[Link][1] -
General Spectroscopic Reference: Title: Methyl 2-cyclohexyl-2-oxoacetate Compound Summary. Source: PubChem (National Library of Medicine).[1] URL:[Link][1]
